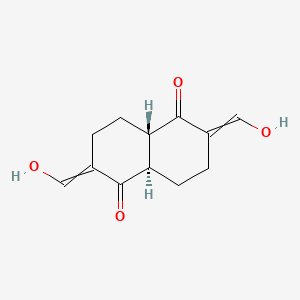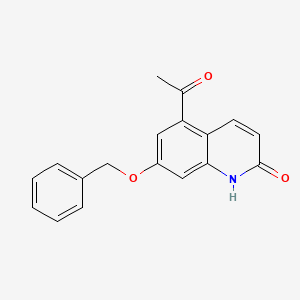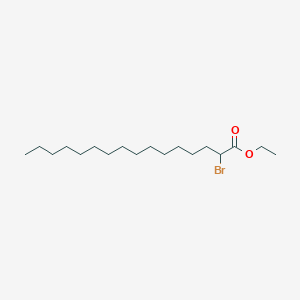![molecular formula C6H10O2S2 B8540850 2,2'-[Dithiobis(methylene)]bis[oxirane] CAS No. 86840-27-9](/img/structure/B8540850.png)
2,2'-[Dithiobis(methylene)]bis[oxirane]
Descripción general
Descripción
2,2'-[Dithiobis(methylene)]bis[oxirane] is an organic compound characterized by the presence of two glycidyl groups attached to a persulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diglycidyl persulfide typically involves the reaction of a suitable precursor with epichlorohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of diglycidyl persulfide may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2'-[Dithiobis(methylene)]bis[oxirane] undergoes various chemical reactions, including:
Oxidation: The persulfide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The glycidyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the glycidyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2'-[Dithiobis(methylene)]bis[oxirane] has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance adhesives and sealants.
Mecanismo De Acción
The mechanism by which diglycidyl persulfide exerts its effects involves the interaction of its glycidyl groups with various nucleophiles. This interaction can lead to the formation of covalent bonds, resulting in cross-linked networks or modified surfaces. The persulfide moiety can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Bisphenol A diglycidyl ether
- Bisphenol F diglycidyl ether
- Novolac glycidyl ether
Uniqueness
2,2'-[Dithiobis(methylene)]bis[oxirane] is unique due to the presence of the persulfide moiety, which imparts distinct redox properties and reactivity compared to other glycidyl ethers. This makes it particularly useful in applications requiring specific chemical modifications or enhanced stability.
Propiedades
Número CAS |
86840-27-9 |
|---|---|
Fórmula molecular |
C6H10O2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
2-[(oxiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10O2S2/c1-5(7-1)3-9-10-4-6-2-8-6/h5-6H,1-4H2 |
Clave InChI |
ZXACHZITICPUKS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CSSCC2CO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-dimethylspiro[4H-isoquinoline-3,3'-isoindole]-1,1'-dione](/img/structure/B8540811.png)

![n-[3-(4-Bromo-imidazol-1-yl)-phenyl]-acetamide](/img/structure/B8540820.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 2-(phenylsulfonyl)hydrazide](/img/structure/B8540834.png)





